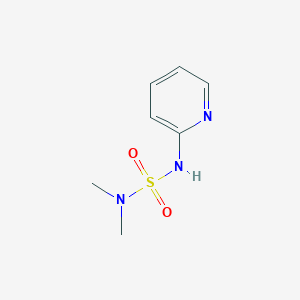
N,N-dimethyl-N'-(2-pyridinyl)sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-N'-(2-pyridinyl)sulfamide is a useful research compound. Its molecular formula is C7H11N3O2S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
N,N-dimethyl-N'-(2-pyridinyl)sulfamide has been investigated for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. For instance, related compounds have shown effectiveness against Leishmania donovani, the causative agent of visceral leishmaniasis. A study demonstrated that a structurally similar sulfonamide compound significantly inhibited both promastigote and amastigote forms of L. donovani, suggesting that this compound may possess similar properties .
Anticancer Potential
The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. Sulfonamides are known to act as inhibitors of histone deacetylases, which play a crucial role in regulating gene expression related to cancer cell proliferation . The potential for this compound to be developed as an anticancer agent warrants further investigation.
Agricultural Applications
In agricultural science, compounds similar to this compound have been evaluated for their efficacy as herbicides and pesticides. The presence of the pyridine ring often enhances the biological activity of these compounds.
Materials Science
This compound is also being explored for its properties in materials science, particularly in the development of functional materials.
Conductive Polymers
The compound's ability to form stable complexes with metals may enable its use in synthesizing conductive polymers for electronic applications. Its incorporation into polymer matrices could potentially enhance electrical conductivity and stability under varying environmental conditions .
Case Studies and Data Tables
特性
CAS番号 |
54767-77-0 |
|---|---|
分子式 |
C7H11N3O2S |
分子量 |
201.25 g/mol |
IUPAC名 |
2-(dimethylsulfamoylamino)pyridine |
InChI |
InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)9-7-5-3-4-6-8-7/h3-6H,1-2H3,(H,8,9) |
InChIキー |
VQLAVRJUCVTXQV-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NC1=CC=CC=N1 |
正規SMILES |
CN(C)S(=O)(=O)NC1=CC=CC=N1 |
Key on ui other cas no. |
54767-77-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















